An In-Depth Technical Guide to the Chemical Properties of Itaconyl Chloride
An In-Depth Technical Guide to the Chemical Properties of Itaconyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of itaconyl chloride, a highly reactive difunctional monomer with significant potential in polymer synthesis, specialty chemical manufacturing, and as a versatile building block in drug development. This document details its physicochemical characteristics, reactivity, and provides established experimental protocols for its synthesis and key reactions.
Physicochemical Properties
Itaconyl chloride, with the molecular formula C₅H₄Cl₂O₂, is a colorless to pale yellow liquid distinguished by a pungent odor.[1] It is a derivative of itaconic acid, a bio-based dicarboxylic acid, positioning it as a valuable reagent in sustainable chemistry. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of Itaconyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂O₂ | [2][3] |
| Molecular Weight | 166.99 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 89 °C at 17 mmHg | [3][4][5][6] |
| Density | 1.407 g/mL at 25 °C | [3][4][5][6] |
| Refractive Index (n²⁰/D) | 1.493 | [3][4][5] |
| Vapor Pressure | 0.369 mmHg at 25 °C | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Melting Point | Not Applicable | [3] |
| Solubility | Soluble in many common organic solvents such as toluene, chloroform, and dichloromethane. Reacts vigorously with water.[7][8] |
Spectroscopic Data
The structural identity of itaconyl chloride is confirmed through various spectroscopic techniques. The following tables summarize key spectral data.
Table 2: FT-IR Spectral Data of Itaconyl Chloride
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1786 | C=O stretching (acyl chloride) | [7] |
| 1665 | C=C stretching | [7] |
Table 3: NMR Spectral Data of Itaconyl Chloride
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| ¹H | CDCl₃ | 3.59 | s | -CH₂- | [7] |
| ¹H | CDCl₃ | 5.9 (predicted) | s | =CH₂ | [2] |
| ¹H | CDCl₃ | 6.5 (predicted) | s | =CH₂ | [2] |
| ¹³C | CDCl₃ | 165-190 (predicted) | - | C=O (acyl chloride) | [9] |
| ¹³C | CDCl₃ | 120-160 (predicted) | - | =C< | [9] |
| ¹³C | CDCl₃ | 40-55 (predicted) | - | -CH₂- | [9] |
Reactivity and Chemical Transformations
Itaconyl chloride's reactivity is dominated by the two acyl chloride groups and the vinylidene moiety. The electron-withdrawing nature of the carbonyl groups makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution
Itaconyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including water, alcohols, and amines, to yield the corresponding dicarboxylic acid, diesters, and diamides, respectively. These reactions are typically vigorous and exothermic.
Itaconyl chloride reacts violently with water to hydrolyze back to itaconic acid and hydrochloric acid. This reaction underscores the need for anhydrous conditions when handling and storing itaconyl chloride.
The reaction with alcohols produces itaconate diesters. This is a common method for synthesizing functional monomers for polymerization.
Primary and secondary amines react with itaconyl chloride to form N-substituted polyamides or small molecule diamides. This reaction is fundamental to the synthesis of various polymers and specialty chemicals.
The general workflow for these reactions can be visualized as follows:
Experimental Protocols
Synthesis of Itaconyl Chloride from Itaconic Acid
This protocol is adapted from established literature procedures.[10]
Materials:
-
Itaconic acid (0.5 mole)
-
Phosphorus pentachloride (1.1 mole)
-
Toluene (optional, for purification)
-
500-mL round-bottomed flask
-
Reflux condenser with a drying tube and gas-absorption trap
-
Vigreux column
-
Distillation apparatus
-
Vacuum source (water aspirator and vacuum pump)
Procedure:
-
In a 500-mL round-bottomed flask, combine itaconic acid (65 g, 0.5 mole) and phosphorus pentachloride (234 g, 1.1 mole).
-
Mix the reagents by shaking the flask. A vigorous reaction will commence with the evolution of hydrogen chloride gas.
-
Once the initial reaction subsides, gently heat the mixture to reflux until all solids dissolve. Continue heating for an additional 15 minutes.
-
Replace the reflux condenser with a Vigreux column and remove the phosphorus oxychloride by distillation at reduced pressure using a water aspirator.
-
After all the phosphorus oxychloride has been removed, switch to a vacuum pump and collect the itaconyl chloride fraction boiling at 70–75 °C / 2 mmHg.
The synthesis workflow is depicted below:
General Protocol for the Synthesis of Itaconate Diamide
This protocol provides a general method for the reaction of itaconyl chloride with a primary amine.
Materials:
-
Itaconyl chloride (1 equivalent)
-
Primary amine (e.g., aniline, 2.2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, 2.2 equivalents)
-
Reaction flask with a stirrer and nitrogen inlet
-
Dropping funnel
Procedure:
-
Dissolve the primary amine and triethylamine in the anhydrous solvent in the reaction flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Dissolve the itaconyl chloride in the same anhydrous solvent and add it to the dropping funnel.
-
Add the itaconyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture can be worked up by washing with water and dilute acid to remove excess amine and base, followed by drying and removal of the solvent to yield the crude diamide, which can be further purified by recrystallization or chromatography.
Low-Temperature Solution Polycondensation of Itaconyl Chloride with a Diamine
This protocol is based on the synthesis of poly(itaconic acid-m-phenylenediamine).[11]
Materials:
-
Itaconyl chloride
-
m-Phenylenediamine
-
Anhydrous dimethylacetamide (DMAc)
-
Calcium hydroxide (Ca(OH)₂)
-
Reaction vessel with a mechanical stirrer
Procedure:
-
Dissolve anhydrous m-phenylenediamine in a moderate amount of DMAc in the reactor and cool to 0 °C.
-
Add itaconyl chloride dropwise to the stirred solution at 0 °C.
-
After the addition, heat the reaction mixture to the desired reaction temperature and maintain for 90-100 minutes.
-
Upon completion of the reaction, add Ca(OH)₂ powder and continue stirring for 30 minutes to neutralize the HCl byproduct.
-
Precipitate the polymer by pouring the reaction mixture into water, filter the solid, and wash thoroughly with distilled water.
-
Dry the polymer product in a vacuum oven.
Safety and Handling
Itaconyl chloride is a corrosive and moisture-sensitive compound.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It reacts violently with water and should be stored under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water.
Applications in Research and Development
The dual functionality of itaconyl chloride makes it a highly valuable monomer for the synthesis of a wide range of materials.[1] Its ability to undergo both vinyl polymerization and polycondensation allows for the creation of cross-linked polymers, functional polyesters, and polyamides. In the context of drug development, itaconyl chloride can be used as a linker or building block for the synthesis of novel bioactive molecules and drug delivery systems. Its bio-based origin further enhances its appeal for creating more sustainable and biocompatible materials.
This guide provides foundational knowledge for researchers and professionals working with itaconyl chloride. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 1931-60-8,ITACONYL CHLORIDE | lookchem [lookchem.com]
- 4. ITACONYL CHLORIDE [chembk.com]
- 5. CAS NO. 1931-60-8 | ITACONYL CHLORIDE | C5H4Cl2O2 [localpharmaguide.com]
- 6. ITACONYL CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
